[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate
Description
The compound [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate is a multifunctional ester featuring a 4-formylphenoxyacetate backbone linked to a 2-oxo-2-(4-phenylmethoxyanilino)ethyl group. Its synthesis likely involves sequential alkylation and condensation steps, building on methodologies observed in related compounds (see Section 2.1). The 4-formylphenoxy moiety is critical for biological activity, as seen in acetylcholinesterase (AChE) inhibitors , while the phenylmethoxyanilino group may influence solubility and binding affinity.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c26-14-18-6-10-21(11-7-18)30-17-24(28)31-16-23(27)25-20-8-12-22(13-9-20)29-15-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCNGMHVXRZWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . Its structure features a ketone group, an aniline derivative, and an ester functionality, which may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is thought to arise from several mechanisms:
- Antioxidant Activity : The presence of phenolic groups in the structure can contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.
- Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Antioxidant Activity
In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. For example, a study showed that derivatives containing phenolic moieties can effectively scavenge DPPH radicals, indicating their potential as antioxidants .
Enzyme Inhibition
Research indicates that phenolic compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A derivative of this compound was tested and displayed IC50 values comparable to known anti-inflammatory agents, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
A series of tests on structurally related compounds revealed notable antimicrobial effects against various bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or function .
Case Studies
- Case Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of phenolic compounds for their antioxidant capabilities. The results indicated that compounds similar to this compound significantly reduced lipid peroxidation in cellular models .
- Case Study on Anti-inflammatory Activity : In another investigation, a compound with a similar structure was administered in animal models to assess its anti-inflammatory effects. The results showed a marked reduction in paw edema in rats, supporting its potential as an anti-inflammatory agent .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 2-(4-hydroxyphenyl)acetate | Antioxidant | |
| 4-Phenylbutyric acid | Anti-inflammatory | |
| Ethyl 3-(4-methoxyphenyl)propanoate | Antimicrobial |
| Mechanism | Description |
|---|---|
| Antioxidant | Scavenging free radicals |
| Enzyme Inhibition | Inhibiting COX enzymes |
| Cell Membrane Disruption | Disrupting bacterial cell membranes |
Scientific Research Applications
The compound [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by relevant data and case studies.
Medicinal Chemistry
The compound exhibits significant biological activities that make it a candidate for pharmaceutical development. Some key applications include:
- Antitumor Activity : Research has indicated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : Compounds with similar functional groups have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial properties .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in further chemical reactions allows it to be utilized in the development of:
- Heterocyclic Compounds : These compounds are crucial for drug development and material science.
- N-substituted Derivatives : Modifications can lead to compounds with enhanced biological activities.
Material Science
Research into the use of this compound in polymer chemistry is ongoing. Its unique structure may contribute to the development of new materials with specific properties such as:
- Thermal Stability : Potential applications in high-performance polymers.
- Optoelectronic Properties : Useful in developing materials for electronic devices.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored a series of compounds derived from this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings demonstrated a notable inhibition zone, suggesting strong antimicrobial potential comparable to established antibiotics .
Chemical Reactions Analysis
Formyl Group Reactions
The 4-formylphenoxy moiety undergoes characteristic aldehyde reactions:
Condensation Reactions
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., ethyl cyanoacetate) under basic conditions (e.g., piperidine/EtOH) to form α,β-unsaturated derivatives (Table 1).
Example:Similar reactions are reported for 5-phenyl-2-furaldehyde in Scheme 24 .
Table 1: Condensation Reactions
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl cyanoacetate | α-Cyano acrylate derivative | EtOH, piperidine | 75–90% | |
| Thiazolidine-2,4-dione | 5-[(4-Formylphenoxy)methylene]thiazolidinedione | AcOH, β-alanine | 51–68% |
Reductions
Hydrolysis
-
Acidic Hydrolysis : Converts esters to carboxylic acids (e.g., HCl/H₂O):
Observed in ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate hydrolysis (Scheme 24 ).
-
Basic Hydrolysis : Forms carboxylate salts (e.g., NaOH):
Transesterification
Reacts with excess alcohols (e.g., MeOH) under acid catalysis to yield methyl esters (e.g., H₂SO₄/MeOH) .
Nucleophilic Addition
-
Grignard Reagents : Adds alkyl/aryl groups to the carbonyl carbon:
Reduction
-
NaBH₄/LiAlH₄ : Reduces ketone to secondary alcohol (-CH(OH)-). LiAlH₄ is typically required for sterically hindered ketones .
Anilino Group Reactivity
The 4-phenylmethoxyanilino group participates in:
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : Electron-rich aromatic ring directs electrophiles to para/ortho positions relative to the -NH- group.
Acylation
-
Acetyl Chloride : Forms acetamide derivatives under basic conditions:
Stability and Storage Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Key Groups: 4-Formylphenoxyacetate + phenylmethoxyanilino-2-oxoethyl.
- Synthesis: Likely derived from ethyl 2-(4-formylphenoxy)acetate (synthesized via alkylation of p-hydroxybenzaldehyde with ethyl chloroacetate in acetone/K₂CO₃) , followed by coupling with a phenylmethoxyaniline derivative.
Analog 1: Ethyl 2-(4-aminophenoxy)acetate ()
- Key Groups: 4-Aminophenoxyacetate.
- Synthesis: Nitro reduction (Fe/NH₄Cl) of ethyl 2-(4-nitrophenoxy)acetate.
Analog 2: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate ()
- Key Groups: Methoxyanilino-2-oxoacetate.
- Synthesis : Direct coupling of 4-methoxyaniline with ethyl 2-oxoacetate.
- Difference : Methoxy substituent reduces electrophilicity compared to formyl.
Analog 3: Ethyl 2-oxo-2-(4-propoxyphenyl)acetate ()
- Key Groups : Propoxyphenyl-2-oxoacetate.
- Synthesis: Alkylation of phenol derivatives with ethyl bromoacetate.
- Difference : Propoxy group increases lipophilicity but lacks the formyl’s aldehyde functionality.
Analog 4: Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate ()
- Key Groups: 4-Formylphenoxyacetamide.
- Synthesis: Amidation of 4-formylphenoxyacetic acid with amino esters.
- Difference : Acetamide linkage instead of ester, enhancing stability in biological systems.
Physicochemical Properties
| Compound | Key Substituents | Solubility (Predicted) | Reactivity Notes |
|---|---|---|---|
| Target Compound | Formyl, phenylmethoxy | Moderate in DMSO | Aldehyde prone to nucleophilic attack |
| Ethyl 2-(4-aminophenoxy)acetate | Amino | High in polar solvents | Amino group enables conjugation |
| Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | Methoxy | Low in water | Stable under acidic conditions |
| Ethyl 2-oxo-2-(4-propoxyphenyl)acetate | Propoxy | High in organic solvents | Ether linkage resists hydrolysis |
- NMR Shifts: Target’s formyl group would show a characteristic peak near δ 9.8–10.0 ppm (absent in methoxy/amino analogs). Phenylmethoxyanilino protons may resonate at δ 6.5–7.5 ppm, similar to methoxy analogs .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] 2-(4-formylphenoxy)acetate, and how can purity be ensured?
Methodological Answer: The synthesis involves sequential acylation and coupling reactions.
Step 1: Prepare the 4-formylphenoxyacetic acid moiety via nucleophilic substitution between 4-formylphenol and chloroacetic acid under alkaline conditions (pH 9–10, 60°C) .
Step 2: React the intermediate with 4-phenylmethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM at 0–5°C to form the oxoethyl anilino group .
Purity Control: Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (70–230 mesh silica). Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. Q2. How does the 4-formylphenoxy group influence the compound’s reactivity in downstream modifications?
Methodological Answer: The 4-formylphenoxy group is a versatile handle for:
- Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol at reflux to generate hydrazones, useful for chelation or bioactivity studies .
- Reductive Amination: Use NaBH₃CN in methanol to convert the aldehyde to secondary amines, enhancing solubility for biological assays .
- Cross-Coupling: Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF) to introduce aryl/heteroaryl groups at the formyl position .
Advanced Biological Activity Profiling
Q. Q3. What strategies are recommended for evaluating this compound’s enzyme inhibition potential, and how can contradictory activity data be resolved?
Methodological Answer:
Assay Design:
- Kinase Inhibition: Use ADP-Glo™ kinase assays (IC₅₀ determination) with recombinant enzymes (e.g., EGFR, VEGFR2) .
- Protease Inhibition: Employ fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) .
Data Contradictions:
- Source Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC₅₀ values may vary 10-fold between 1 mM vs. 100 µM ATP .
- Structural Validation: Confirm binding modes via molecular docking (AutoDock Vina) and X-ray crystallography (if co-crystals are obtainable) .
Q. Q4. How can computational methods elucidate the mechanism of action for this compound?
Methodological Answer:
Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (B3LYP/6-31G* basis set) .
Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR) in explicit solvent (100 ns trajectories) using GROMACS .
ADMET Prediction: Use SwissADME to predict permeability (LogP = 2.8) and PAINS filters to rule out promiscuous binding .
Handling Stability and Degradation Issues
Q. Q5. What precautions are necessary to prevent hydrolysis of the ester and oxo groups during storage?
Methodological Answer:
- Storage: Lyophilize and store at -20°C under argon. Avoid aqueous buffers; use DMSO for stock solutions (≤10 mM) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include 2-(4-formylphenoxy)acetic acid (major) and 4-phenylmethoxyaniline (minor) .
Advanced Structural Analog Design
Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
Core Modifications:
- Replace the phenylmethoxy group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity .
- Substitute the formyl group with a bioisostere (e.g., carboxylate) to reduce metabolic clearance .
Biological Testing: Prioritize analogs with ClogP < 3 and polar surface area >80 Ų for CNS penetration .
Q. Q7. How can discrepancies in biodegradation data be addressed for regulatory submissions?
Methodological Answer:
- OECD 301D Testing: Conduct closed bottle tests with activated sludge (30-day incubation) to measure BOD₂₈ .
- LC-MS Identification: Characterize persistent metabolites (e.g., 4-formylphenoxyacetic acid) using high-resolution Q-TOF .
- Mitigation: Recommend structural tweaks (e.g., replacing ester with amide) to enhance biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
